REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:10][C:11]1[CH:15]=[CH:14][NH:13][N:12]=1.C([O-])([O-])=O.[Cs+].[Cs+].N[C@@H]1CCCC[C@H]1N>[Cu]I>[F:1][C:2]1[CH:8]=[C:7]([N:13]2[CH:14]=[CH:15][C:11]([CH3:10])=[N:12]2)[CH:6]=[CH:5][C:3]=1[NH2:4] |f:2.3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)I
|
Name
|
|
Quantity
|
1.22 mL
|
Type
|
reactant
|
Smiles
|
CC1=NNC=C1
|
Name
|
Cs2CO3
|
Quantity
|
8.66 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
CuI
|
Quantity
|
0.072 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
152 μL
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@@H](CCCC1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated under vacuum
|
Type
|
ADDITION
|
Details
|
refilled with nitrogen (5 times)
|
Type
|
ADDITION
|
Details
|
1,4-Dioxane (15 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 36 h
|
Duration
|
36 h
|
Type
|
TEMPERATURE
|
Details
|
Mixture cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Solvents removed
|
Type
|
CUSTOM
|
Details
|
Residue purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of EtOAc in hexanes (0 to 30% )
|
Type
|
CUSTOM
|
Details
|
This purification
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)N1N=C(C=C1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.917 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |